(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone
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Overview
Description
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a methylphenyl group attached to a methanone moiety. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindole and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-chloroindole is reacted with 4-methylbenzoyl chloride in an inert solvent like dichloromethane or chloroform at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography using a suitable eluent to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the methanone group to an alcohol.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
6-chloroindole: A precursor in the synthesis of various indole derivatives.
4-methylbenzoyl chloride: Used in the synthesis of aromatic ketones.
Uniqueness
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methylphenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-10-2-4-11(5-3-10)16(19)14-9-18-15-8-12(17)6-7-13(14)15/h2-9,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQKREOPHZXUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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